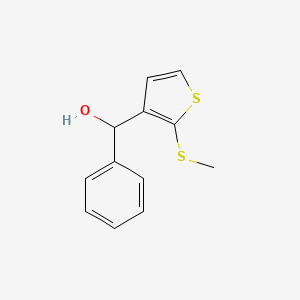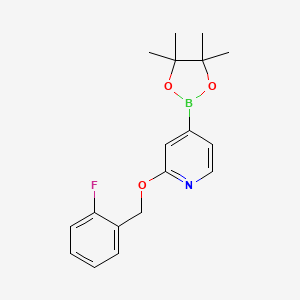
2-((2-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of boronic esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl alcohol and 4-bromo-2-hydroxypyridine.
Formation of Intermediate: The 2-fluorobenzyl alcohol is reacted with a suitable base to form the corresponding alkoxide, which is then reacted with 4-bromo-2-hydroxypyridine to form an intermediate compound.
Boronic Ester Formation: The intermediate compound is then reacted with bis(pinacolato)diboron under palladium-catalyzed conditions to form the desired boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.
Bases: Common bases used include potassium carbonate and sodium hydroxide.
Solvents: Typical solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds.
Aplicaciones Científicas De Investigación
2-((2-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications, including:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((2-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its role as a boronic ester in cross-coupling reactions. The compound interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another boronic acid used in cross-coupling reactions.
4-Bromophenylboronic Acid: A similar compound with a bromine substituent.
2-Fluorophenylboronic Acid: A boronic acid with a fluorine substituent.
Uniqueness
2-((2-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific structure, which combines a fluorobenzyl group with a boronic ester. This unique combination allows for specific reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.
Propiedades
Número CAS |
1346708-03-9 |
|---|---|
Fórmula molecular |
C18H21BFNO3 |
Peso molecular |
329.2 g/mol |
Nombre IUPAC |
2-[(2-fluorophenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C18H21BFNO3/c1-17(2)18(3,4)24-19(23-17)14-9-10-21-16(11-14)22-12-13-7-5-6-8-15(13)20/h5-11H,12H2,1-4H3 |
Clave InChI |
NVNOYKCUIAXLFR-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13081245.png)
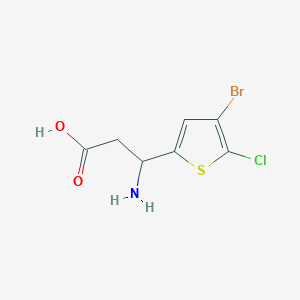
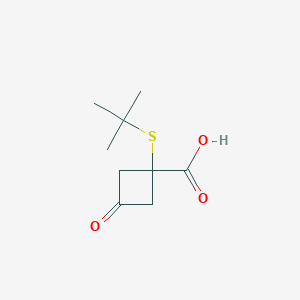
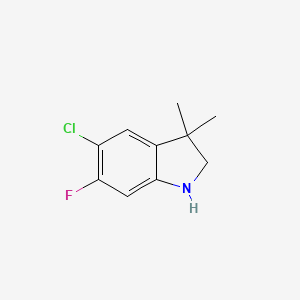
![1-[1-(Oxetan-3-yloxy)cyclohexyl]methanamine](/img/structure/B13081263.png)
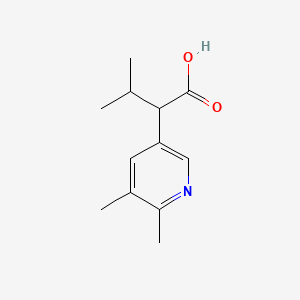
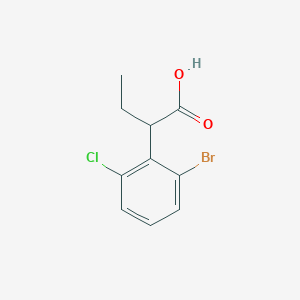
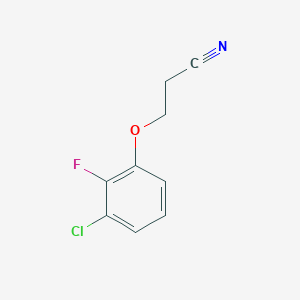
![3-bromo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13081295.png)
![5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081301.png)
![6-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13081308.png)
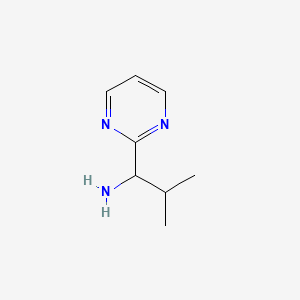
![5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081324.png)
